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Compound of Interest

Compound Name: EF-1502

Cat. No.: B1671116 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound of interest, initially referred to as EF-1502, is identified in recent

clinical literature as FS-1502. This document summarizes the publicly available information on

FS-1502. While preclinical studies have been conducted, detailed quantitative data on its

effects across a wide range of cancer cell lines (e.g., IC50 values) are not extensively available

in the public domain. The experimental protocols provided are representative methodologies for

evaluating antibody-drug conjugates (ADCs) of this class.

Introduction to FS-1502
FS-1502 is a novel antibody-drug conjugate (ADC) designed for targeted therapy of HER2-

expressing cancers.[1] It represents a strategic approach to cancer treatment, combining the

specificity of a monoclonal antibody with the potent cytotoxic effect of a chemotherapy agent.

This design aims to maximize efficacy on tumor cells while minimizing systemic toxicity.

The structure of FS-1502 consists of three key components:

Antibody: An anti-HER2 monoclonal antibody derived from trastuzumab, which specifically

targets the human epidermal growth factor receptor 2 (HER2).[1]

Payload: Monomethyl auristatin F (MMAF), a potent antimitotic agent that inhibits tubulin

polymerization.[1][2]
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Linker: A cancer-selective, cleavable β-glucuronide linker that connects the antibody to the

MMAF payload.[1]

This technical guide provides an overview of the available clinical data, the mechanism of

action, and relevant experimental protocols for the evaluation of FS-1502's effects on cancer

cell proliferation.

Clinical Efficacy of FS-1502
FS-1502 has undergone phase 1a/1b clinical trials (NCT03944499) in patients with HER2-

expressing advanced solid tumors, particularly metastatic breast cancer.[1][3] The

recommended phase 2 dose (RP2D) was established at 2.3 mg/kg administered once every 3

weeks.[1][4]

Table 1: Summary of Clinical Trial Results for FS-1502 in
HER2-Positive Metastatic Breast Cancer

Efficacy Endpoint
Value (at RP2D of 2.3
mg/kg)

95% Confidence Interval
(CI)

Objective Response Rate

(ORR)
53.7% 41.1% - 66.0%

Confirmed ORR 37.5% 25.8% - 50.0%

Disease Control Rate (DCR) 88.1% 77.8% - 94.7%

Median Time to Response 2.7 months 1.2 - Not Reached

Median Progression-Free

Survival (PFS)
15.5 months 4.6 - Not Reached

Data from the first-in-human phase 1a/1b trial.[1][4]

Mechanism of Action
The efficacy of FS-1502 is rooted in its targeted delivery of a potent cytotoxic agent to HER2-

overexpressing cancer cells. The process involves several steps from receptor binding to the

induction of apoptosis.
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Signaling Pathway and Cellular Effects
The primary mechanism of action of FS-1502 involves the inhibition of tubulin polymerization by

its payload, MMAF.[1][2] Upon internalization into the target cancer cell, the MMAF is released

and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the

G2/M phase and subsequently triggers programmed cell death, or apoptosis.[5][6]
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Caption: Proposed mechanism of action for FS-1502.
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Experimental Protocols for In Vitro Evaluation
The following sections describe standard methodologies used to assess the anti-proliferative

effects of an ADC like FS-1502 on cancer cell lines.

Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of FS-1502 in various

cancer cell lines.

Materials:

Cancer cell lines (e.g., SK-BR-3 for HER2-positive, MCF-7 for HER2-low, MDA-MB-231 for

HER2-negative)

Complete culture medium (e.g., DMEM with 10% FBS)

FS-1502, serially diluted

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for attachment.

Treatment: Treat the cells with serial dilutions of FS-1502 (e.g., from 0.01 to 1000 ng/mL) for

72 hours. Include untreated cells as a control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by FS-1502.

Materials:

Cancer cell lines

FS-1502

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

6-well plates

Flow cytometer

Procedure:

Treatment: Seed cells in 6-well plates and treat with FS-1502 at concentrations around its

IC50 value for 48 hours.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and PI

according to the manufacturer's protocol.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are

late apoptotic or necrotic.

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late

apoptotic, necrotic).

Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.

Objective: To assess the effect of FS-1502 on cell cycle progression.

Materials:

Cancer cell lines

FS-1502

70% cold ethanol

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Treatment: Treat cells with FS-1502 for 24-48 hours.

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase

A.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Model the cell cycle distribution to determine the percentage of cells in

G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be

expected.
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Caption: General experimental workflow for in vitro evaluation of FS-1502.
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FS-1502 is a promising HER2-targeting antibody-drug conjugate with demonstrated clinical

activity in HER2-positive metastatic breast cancer.[1][7] Its mechanism of action, centered on

the targeted delivery of the potent microtubule inhibitor MMAF, leads to cell cycle arrest and

apoptosis in HER2-expressing cancer cells. While detailed preclinical data on its effects on a

broad panel of cancer cell lines are not fully available in the public literature, the provided

experimental protocols offer a robust framework for conducting such investigations. Further

preclinical and clinical research will continue to define the therapeutic potential of FS-1502 in

the landscape of targeted cancer therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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